

Janus Green B in Preliminary Toxicology Screening: An In-depth Technical Guide

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Compound of Interest

Compound Name: Janus Red

Cat. No.: B1672794

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This technical guide provides a comprehensive overview of the application of Janus Green B (JGB) in preliminary toxicology screening, with a focus on its use as an indicator of mitochondrial toxicity. JGB is a vital dye that specifically stains mitochondria in living cells, offering a valuable tool for assessing mitochondrial function and integrity.^{[1][2]} Its mechanism of action is intrinsically linked to the electron transport chain, making it a sensitive marker for toxicants that impair mitochondrial respiration.^{[1][3]}

Core Principle: Janus Green B as a Mitochondrial Vital Stain

Janus Green B is a cationic dye that readily permeates the cell membrane of living cells.^[1] Its specificity for mitochondria is attributed to the activity of cytochrome c oxidase (Complex IV) within the electron transport chain. This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, leading to the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria. A disruption in the mitochondrial electron transport chain by a toxic substance will therefore lead to a change in the staining pattern, providing a visual and quantifiable measure of toxicity.

Data Presentation: Quantitative Analysis of Mitochondrial Toxicity

The following table summarizes quantitative data from a study investigating the effect of the herbicide paraquat on rat liver mitochondria, as assessed by JGB. The study also explored the potential protective effects of angiotensin-converting enzyme (ACE) inhibitors.

Compound	Concentration (mM)	Effect on Mitochondrial Function (relative to control)	Statistical Significance (p-value)
Paraquat	5	Significantly different	<0.05
Captopril	0.08	Not significantly different	>0.05
Lisinopril	0.01	Not significantly different	>0.05
Enalapril	0.25	Not significantly different	>0.05
Paraquat + Captopril	5 + 0.08	Significantly ameliorates paraquat toxicity	<0.05
Paraquat + Lisinopril	5 + 0.01	No significant change in paraquat toxicity	>0.05
Paraquat + Enalapril	5 + 0.25	No significant change in paraquat toxicity	>0.05

Data extracted from a study on paraquat toxicity in isolated rat liver mitochondria. Mitochondrial function was assessed spectroscopically at a wavelength of 607 nm.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from a study on paraquat toxicity.

Materials:

- 0.25 M sucrose solution
- 0.05 M Tris buffer
- Centrifuge (refrigerated at 4°C)

Procedure:

- Excise the rat liver and place it in a beaker containing a cold mixture of 0.25 M sucrose solution and 0.05 M Tris buffer.
- Mince the liver tissue thoroughly.
- Homogenize the minced tissue in the sucrose-Tris buffer mixture.
- Centrifuge the homogenate at 7,000 g for a specified duration at 4°C.
- The resulting pellet contains the isolated mitochondria.

Vital Staining of Mitochondria with Janus Green B (for microscopy)

This protocol is suitable for both adherent and suspension cells.

Reagent Preparation:

- Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.
- Working Solution (0.02% w/v): Dilute the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium. Prepare this solution fresh before each use.

Protocol for Adherent Cells:

- Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Suspension Cells:

- Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).
- Resuspend the cell pellet in the JGB working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Pellet the cells again by centrifugation.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice.
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Colorimetric Assay for Mitochondrial Function and Toxicity

This protocol describes a quantitative method to assess mitochondrial activity by measuring the reduction of JGB.

Materials:

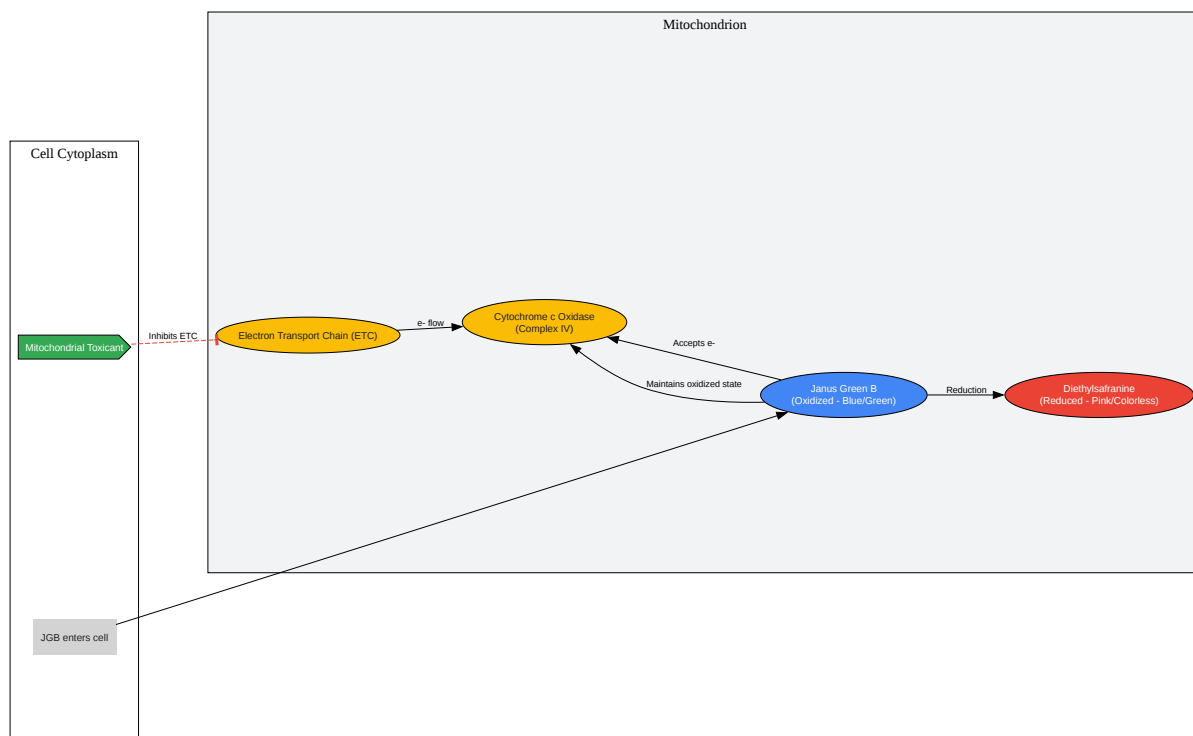
- Janus Green B solution (e.g., 10 μ M)
- Isolated mitochondria or cell suspension
- Spectrophotometer or plate reader

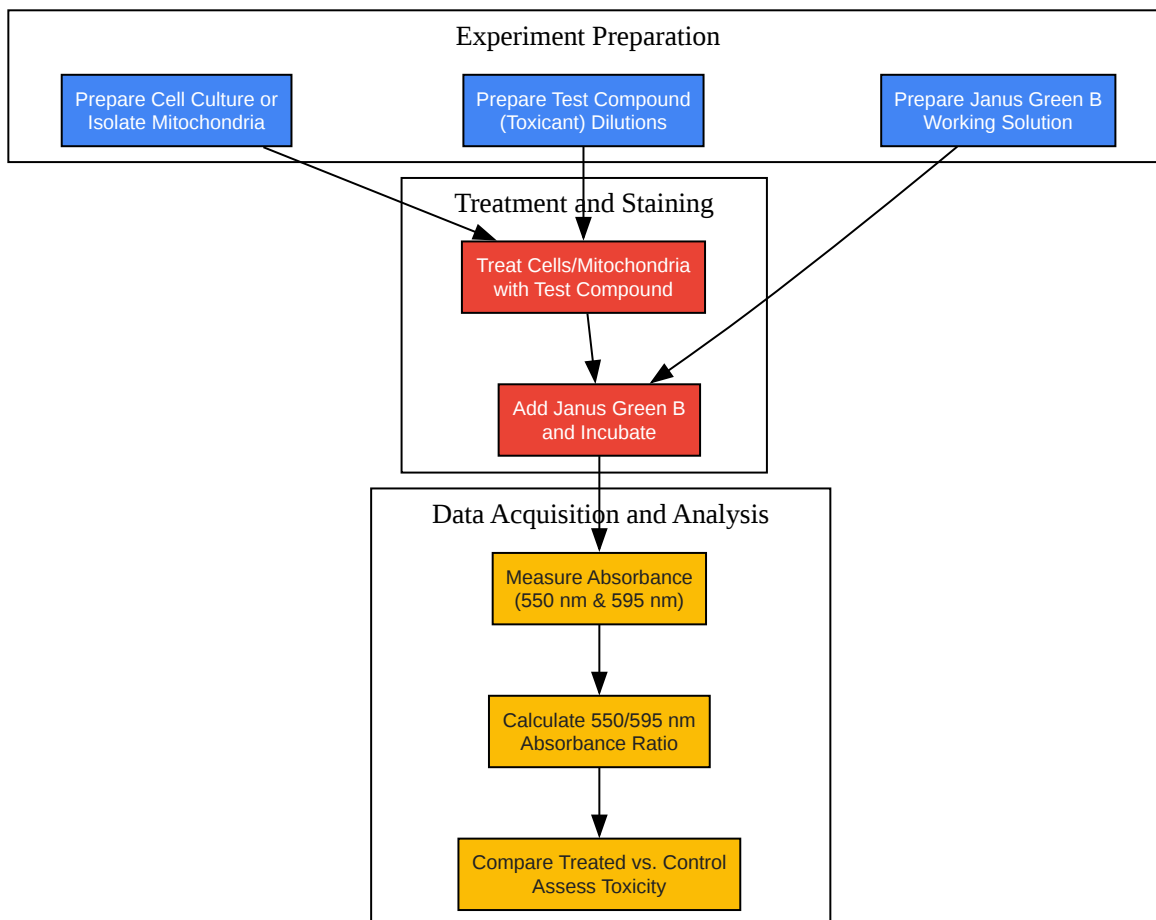
Procedure:

- Incubate the isolated mitochondria or cell suspension with the test compound for the desired period.
- Add JGB solution to the sample.
- Incubate for a defined period (e.g., 10 minutes) to allow for JGB reduction.
- Measure the absorbance at two wavelengths:
 - 595 nm: Corresponds to the oxidized form of JGB (blue-green).
 - 550 nm: Corresponds to the reduced form of JGB, diethylsafranine (pink).
- The ratio of absorbance at 550 nm to 595 nm is used to quantify the extent of JGB reduction, which reflects mitochondrial activity. A decrease in this ratio in treated cells compared to controls indicates mitochondrial toxicity.

Mandatory Visualizations

Mechanism of Janus Green B in Mitochondria





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References

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- To cite this document: BenchChem. [Janus Green B in Preliminary Toxicology Screening: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672794#preliminary-studies-using-janus-red-b-in-toxicology-screening>]

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